Nitrate de yttrium(III) tétrahydraté

Vue d'ensemble

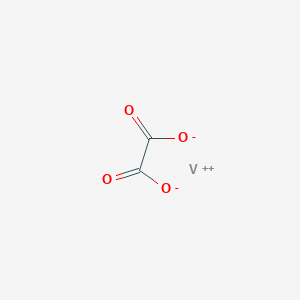

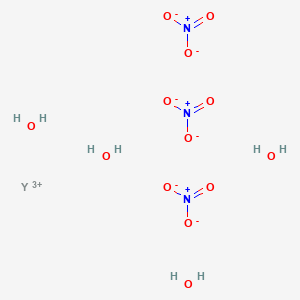

Description

Yttrium(III) nitrate tetrahydrate is an inorganic compound with the chemical formula Y(NO₃)₃·4H₂O. It is a colorless crystalline solid that is highly soluble in water. This compound is primarily used as a source of yttrium ions (Y³⁺) in various chemical processes and applications .

Applications De Recherche Scientifique

Mécanisme D'action

Target of Action

Yttrium(III) nitrate tetrahydrate is primarily used as a source of Yttrium 3+ cations . These cations play a crucial role in the synthesis of various yttrium-containing materials .

Mode of Action

The compound interacts with its targets by providing Yttrium 3+ cations . These cations are essential for the formation of several yttrium-based materials, such as Y4Al2O9, YBa2Cu3O6.5+x, and yttrium-based metal-organic frameworks .

Biochemical Pathways

It’s known that the yttrium 3+ cations provided by the compound are integral to the synthesis of various yttrium-containing materials . These materials can have diverse applications, ranging from adsorbing agents to optically functional species .

Result of Action

The primary result of Yttrium(III) nitrate tetrahydrate’s action is the formation of yttrium-containing materials . These materials have various applications, such as the creation of yttrium-based surfactant mesophases, which show promise as adsorbing agents and for optically functional species .

Analyse Biochimique

Biochemical Properties

It is known that yttrium, the main component of this compound, is not an essential element for organisms and its bioavailability is very low .

Cellular Effects

It has been reported that a high dose of yttrium nitrate can induce oxidative stress and cellular apoptosis in the peripheral blood .

Molecular Mechanism

The thermal decomposition of yttrium nitrate hexahydrate Y(NO3)3·6H2O is a complex condensation process generating a tetramer arrangement Y4O4(NO3)4 formed by alternating yttrium and oxygen atoms .

Temporal Effects in Laboratory Settings

It is known that Yttrium(III) nitrate hexahydrate loses crystallized water at relatively low temperature .

Dosage Effects in Animal Models

It has been reported that a high dose of yttrium nitrate can induce oxidative stress and cellular apoptosis in the peripheral blood .

Metabolic Pathways

It is known that yttrium, the main component of this compound, is not an essential element for organisms and its bioavailability is very low .

Transport and Distribution

It is known that yttrium, the main component of this compound, is not an essential element for organisms and its bioavailability is very low .

Subcellular Localization

It is known that yttrium, the main component of this compound, is not an essential element for organisms and its bioavailability is very low .

Méthodes De Préparation

Yttrium(III) nitrate tetrahydrate can be synthesized by dissolving yttrium oxide (Y₂O₃) in nitric acid (HNO₃). The reaction is as follows :

Y2O3+6HNO3→2Y(NO3)3+3H2O

This reaction typically occurs at room temperature and results in the formation of yttrium(III) nitrate, which can then be crystallized to obtain the tetrahydrate form. Industrial production methods often involve similar processes but on a larger scale, ensuring high purity and yield of the final product .

Analyse Des Réactions Chimiques

Yttrium(III) nitrate tetrahydrate undergoes various chemical reactions, including:

Thermal Decomposition: When heated, it loses water molecules and decomposes to form yttrium oxide (Y₂O₃) and nitrogen oxides (NOₓ).

Reaction with Bases: It reacts with bases to form yttrium hydroxide (Y(OH)₃).

Coordination Reactions: It can form complexes with various ligands, such as tributyl phosphate (TBP), which is used in solvent extraction processes.

Common reagents and conditions used in these reactions include nitric acid, bases like sodium hydroxide (NaOH), and organic solvents for coordination reactions. The major products formed include yttrium oxide, yttrium hydroxide, and various yttrium complexes .

Comparaison Avec Des Composés Similaires

Yttrium(III) nitrate tetrahydrate can be compared with other yttrium compounds, such as:

Yttrium(III) chloride (YCl₃): Similar in its use as a yttrium source but differs in its solubility and reactivity.

Yttrium(III) oxide (Y₂O₃): Used in high-temperature applications and as a precursor for other yttrium compounds.

Yttrium(III) acetate (Y(C₂H₃O₂)₃): Used in organic synthesis and as a catalyst.

Each of these compounds has unique properties and applications, making yttrium(III) nitrate tetrahydrate particularly valuable for its solubility and ease of handling in aqueous solutions .

Propriétés

IUPAC Name |

yttrium(3+);trinitrate;tetrahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3NO3.4H2O.Y/c3*2-1(3)4;;;;;/h;;;4*1H2;/q3*-1;;;;;+3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRKAJAPEZSHSLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.O.[Y+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H8N3O13Y | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00583449 | |

| Record name | Yttrium nitrate--water (1/3/4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00583449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13773-69-8 | |

| Record name | Yttrium nitrate--water (1/3/4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00583449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Yttrium(III) nitrate tetrahydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: How does the choice of Yttrium(III) nitrate tetrahydrate as a precursor impact the quality of the Y2O3 insulator compared to other precursors?

A: The research paper compares Yttrium(III) nitrate tetrahydrate with other precursors like Yttrium(III) acetate hydrate, Yttrium isopropoxide oxide, and Yttrium(III) tris (isopropoxide) for fabricating Y2O3 insulators. While the paper doesn't find Yttrium(III) nitrate tetrahydrate to be the optimal choice, it highlights the importance of precursor selection on the final film properties. The study found that Y2O3 films derived from the acetate precursor, after undergoing UV/ozone treatment, exhibited superior qualities, including a uniform and smooth surface morphology and a lower number of oxygen vacancy defects []. These factors contributed to the fabrication of capacitors with lower current leakage and a more stable dielectric constant, indicating a higher quality insulator compared to those derived from Yttrium(III) nitrate tetrahydrate.

Q2: What analytical techniques were employed to characterize the Y2O3 films produced using Yttrium(III) nitrate tetrahydrate?

A2: The researchers utilized a combination of techniques to characterize the Y2O3 films:

- Grazing-incidence X-ray diffraction: This technique was employed to examine the crystalline structure of the fabricated Y2O3 films [].

- Scanning probe microscopy: This method was used to analyze the surface morphology and roughness of the films, providing insights into the uniformity and quality of the coating [].

- X-ray spectroscopy: This technique was employed for chemical component analysis, helping to identify the elemental composition and potential impurities within the Y2O3 films [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

amino]phenyl]azo]-5-nitro-](/img/structure/B85307.png)